N-(3-fluoro-4-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Fluorinated Aromatic Intermediate: The initial step involves the introduction of a fluorine atom onto a methyl-substituted benzene ring. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Isonicotinic Acid: The fluorinated aromatic intermediate is then coupled with isonicotinic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Introduction of the Tetrahydropyran Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (S_NAr) reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide: has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in the body.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving fluorinated aromatic compounds.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the tetrahydropyran moiety contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
N-(3-fluoro-4-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide: can be compared with other similar compounds, such as:
- N-(3-fluoro-4-methylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzamide
- N-(3-fluoro-4-methylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the isonicotinamide group in This compound distinguishes it from its analogs, potentially offering unique properties and applications.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12-2-3-14(11-16(12)19)21-18(22)13-4-7-20-17(10-13)24-15-5-8-23-9-6-15/h2-4,7,10-11,15H,5-6,8-9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTORFFNLBOHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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